
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile, also known as DMFPAA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of acrylonitrile derivatives and has shown promising results in various scientific applications.
作用机制
The exact mechanism of action of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. For example, 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to inhibit the activity of the protein kinase CK2, which is involved in the development of cancer.
Biochemical and Physiological Effects
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
实验室实验的优点和局限性
One advantage of using 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile in lab experiments is its relatively low toxicity. It has been shown to have minimal cytotoxicity in normal cells, making it a potentially safe and effective therapeutic agent. However, one limitation is that the synthesis of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile can be challenging and requires specialized equipment and expertise.
未来方向
There are several future directions for the study of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile. One potential area of research is the development of novel 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile derivatives with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile in greater detail, which could lead to the identification of new therapeutic targets. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile in vivo and in clinical trials.
合成方法
The synthesis of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile involves the reaction of 2-(4-fluorophenyl)acetonitrile with 2,5-dimethyl-1-phenylpyrrole in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile. The yield of this reaction is typically in the range of 60-70%.
科学研究应用
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(E)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2/c1-15-12-18(16(2)24(15)21-6-4-3-5-7-21)13-19(14-23)17-8-10-20(22)11-9-17/h3-13H,1-2H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWBKJPIRBSEE-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[methyl(tetradecanoyl)amino]ethanesulfonic acid](/img/structure/B5848192.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5848200.png)

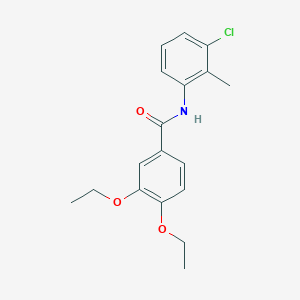
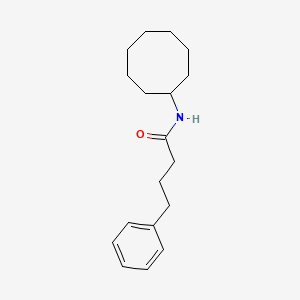
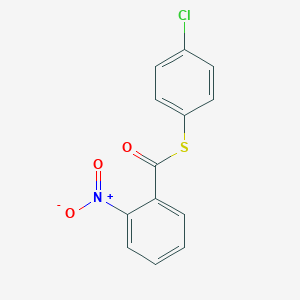
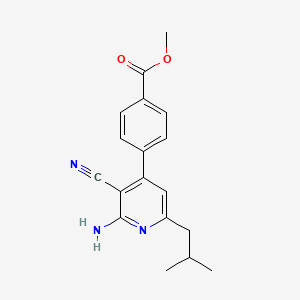
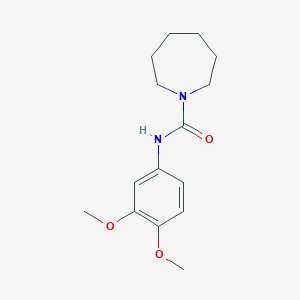
![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
![1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone](/img/structure/B5848265.png)
![methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5848271.png)

![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)